N-(4-acetylphenyl)-3-chlorobenzamide
Overview
Description
N-(4-acetylphenyl)-3-chlorobenzamide (APCBA) is an organic molecule belonging to the class of aromatic amides. It is a white crystalline solid with a melting point of approximately 143°C. APCBA has a wide range of applications in scientific research and is used in various laboratory experiments. It has been studied extensively for its biochemical and physiological effects, as well as its potential applications in drug development.
Scientific Research Applications
Organic Synthesis
N-(4-acetylphenyl)-3-chlorobenzamide: is utilized in organic synthesis, particularly in the formation of chalcones and related compounds. Chalcones are precursors to flavonoids and are known for their pharmacological properties. The compound can undergo Claisen–Schmidt condensation reactions to form chalcones, which can then be used to synthesize a variety of bioactive molecules .
Pharmacological Intermediates
Due to its structural features, N-(4-acetylphenyl)-3-chlorobenzamide serves as an intermediate in the synthesis of pharmacologically active molecules. It can be transformed into cyclic imides, which have a diverse array of bioactivities, including anti-cancer, anti-infective, and anti-diabetic properties .
Michael Addition Reactions
The compound is a key reactant in Michael addition reactions with aromatic alcohols. This reaction is significant for the synthesis of aryloxypyrrolidine diones, which are valuable in medicinal chemistry for their bioactivity .
Catalysis Research
In catalysis research, N-(4-acetylphenyl)-3-chlorobenzamide derivatives are explored for their potential as catalysts in various organic reactions. This includes their use in facilitating Suzuki cross-coupling reactions, which are pivotal in creating complex organic molecules .
Mechanism of Action
Target of Action
Similar compounds have been found to interact withHeat shock protein HSP 90-alpha and enzymes like carbonic anhydrase (hCAs) and acetylcholinesterase (AChE) . These proteins play crucial roles in cellular processes, including signal transduction and cell cycle control .
Mode of Action
It’s worth noting that related compounds have shown inhibitory effects on enzymes like hcas and ache . This suggests that N-(4-acetylphenyl)-3-chlorobenzamide might interact with its targets in a similar manner, potentially altering their function and leading to changes in cellular processes.
Biochemical Pathways
Given the potential targets, it’s plausible that this compound could influence pathways related tocell cycle control , signal transduction , and neurotransmission .
Result of Action
Based on the potential targets, it’s reasonable to speculate that this compound could influencecell cycle regulation , signal transduction processes , and neurotransmission .
properties
IUPAC Name |
N-(4-acetylphenyl)-3-chlorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c1-10(18)11-5-7-14(8-6-11)17-15(19)12-3-2-4-13(16)9-12/h2-9H,1H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZMUBDKDHBBPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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